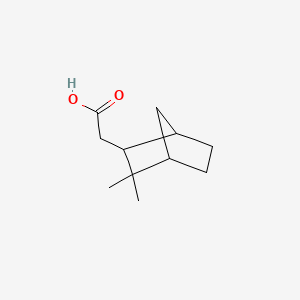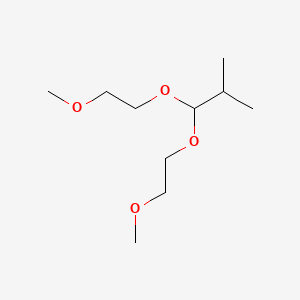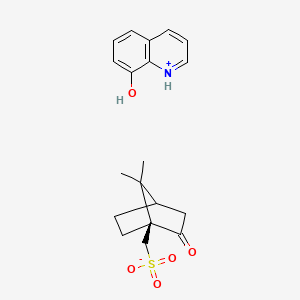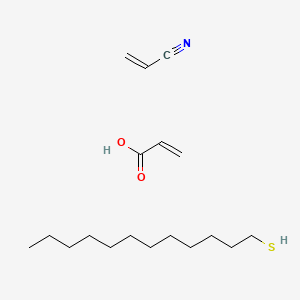
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid: is an organic compound with the molecular formula C11H18O2. It is characterized by a bicyclic structure with two methyl groups attached to the bicycloheptane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetic acid or its derivatives. One common method involves the alkylation of bicyclo[2.2.1]heptane with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functional group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism by which (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but lacks the dimethyl groups.
Norbornane derivatives: These compounds share the bicyclic structure but differ in functional groups and substitutions.
Uniqueness: (3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acetic acid is unique due to the presence of the dimethyl groups, which can influence its reactivity and physical properties. This makes it distinct from other bicyclo[2.2.1]heptane derivatives and valuable for specific applications .
Propiedades
Número CAS |
39850-65-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-8)9(11)6-10(12)13/h7-9H,3-6H2,1-2H3,(H,12,13) |
Clave InChI |
QJZWXXJNTXTQNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















